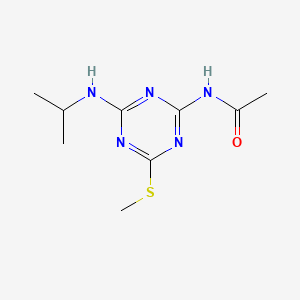
Acetamide, N-(4-((1-methylethyl)amino)-6-(methylthio)-1,3,5-triazin-2-yl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acetamide, N-(4-((1-methylethyl)amino)-6-(methylthio)-1,3,5-triazin-2-yl)- is a chemical compound with a complex structure that includes an acetamide group, an isopropylamino group, and a methylthio group attached to a triazine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, N-(4-((1-methylethyl)amino)-6-(methylthio)-1,3,5-triazin-2-yl)- typically involves multiple steps, starting with the preparation of the triazine ring. One common method involves the reaction of cyanuric chloride with isopropylamine and methylthiol under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, with the temperature maintained at around 0-5°C to control the exothermic nature of the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, reducing the risk of side reactions and improving overall efficiency.
Análisis De Reacciones Químicas
Types of Reactions
Acetamide, N-(4-((1-methylethyl)amino)-6-(methylthio)-1,3,5-triazin-2-yl)- can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The triazine ring can be reduced under specific conditions, although this is less common.
Substitution: The isopropylamino group can be substituted with other amines or nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Various amines or nucleophiles in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced triazine derivatives.
Substitution: Amino-substituted triazine derivatives.
Aplicaciones Científicas De Investigación
Acetamide, N-(4-((1-methylethyl)amino)-6-(methylthio)-1,3,5-triazin-2-yl)- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the development of agrochemicals and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of Acetamide, N-(4-((1-methylethyl)amino)-6-(methylthio)-1,3,5-triazin-2-yl)- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The triazine ring and the attached functional groups play a crucial role in determining the binding affinity and specificity of the compound.
Comparación Con Compuestos Similares
Similar Compounds
- Acetamide, N-(1-methylethyl)-2-[(1-methylethyl)amino]-
- Acetamide, N-[2-[[[(1-methylethyl)amino]carbonyl]amino]ethyl]-
Uniqueness
Compared to similar compounds, Acetamide, N-(4-((1-methylethyl)amino)-6-(methylthio)-1,3,5-triazin-2-yl)- is unique due to the presence of the methylthio group and the specific substitution pattern on the triazine ring
Propiedades
Número CAS |
83364-13-0 |
|---|---|
Fórmula molecular |
C9H15N5OS |
Peso molecular |
241.32 g/mol |
Nombre IUPAC |
N-[4-methylsulfanyl-6-(propan-2-ylamino)-1,3,5-triazin-2-yl]acetamide |
InChI |
InChI=1S/C9H15N5OS/c1-5(2)10-7-12-8(11-6(3)15)14-9(13-7)16-4/h5H,1-4H3,(H2,10,11,12,13,14,15) |
Clave InChI |
CPDIZGWEGWXWTH-UHFFFAOYSA-N |
SMILES canónico |
CC(C)NC1=NC(=NC(=N1)SC)NC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


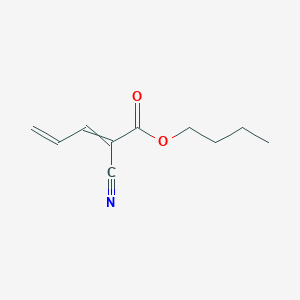
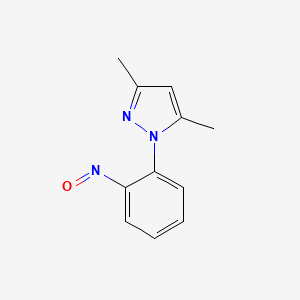
![N-Methoxy-N-methyl-N'-[4-(3-phenylpropyl)phenyl]urea](/img/structure/B14426157.png)
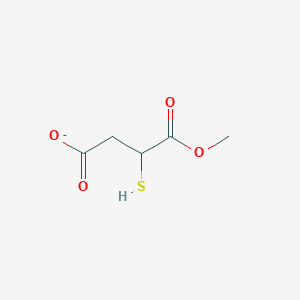


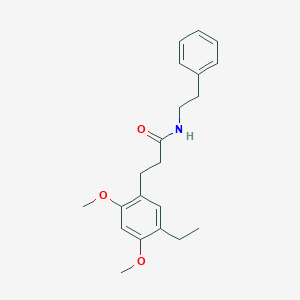
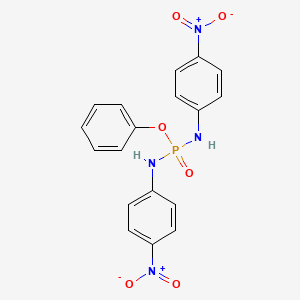
![[Methyl(nitroso)amino]methyl diethylcarbamodithioate](/img/structure/B14426202.png)
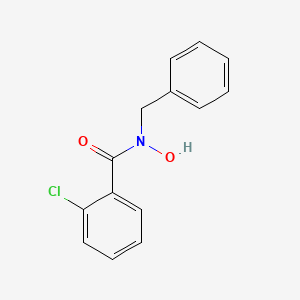

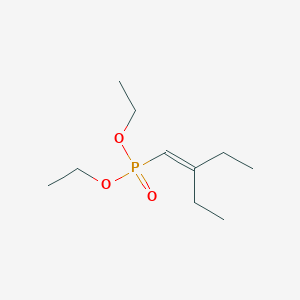

![4-[(E)-(4-Butylphenyl)diazenyl]-3-chlorophenyl 4-butoxybenzoate](/img/structure/B14426232.png)
